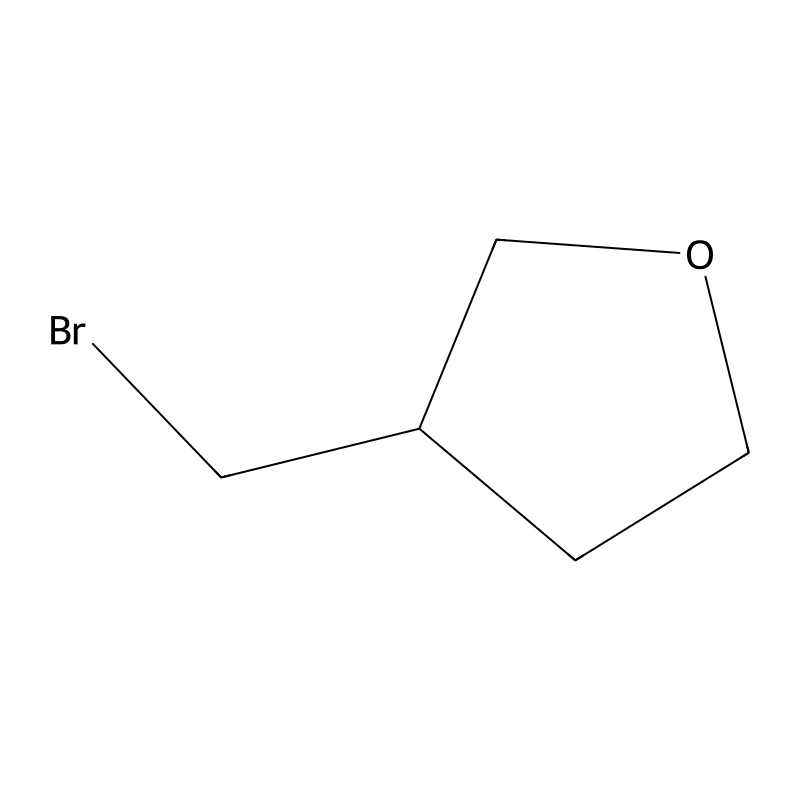

3-(Bromomethyl)tetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-(Bromomethyl)tetrahydrofuran is a versatile organic compound used in various scientific research applications. One primary area of interest is its use as a building block for the synthesis of more complex molecules. Due to the presence of the reactive bromomethyl group, 3-(bromomethyl)tetrahydrofuran can undergo substitution reactions with various nucleophiles, allowing researchers to introduce diverse functionalities, such as alcohols, amines, and thiols. This versatility makes it a valuable tool for the synthesis of new compounds with potential applications in drug discovery, material science, and other research fields [].

Synthetic Intermediate:

Another significant application of 3-(bromomethyl)tetrahydrofuran lies in its role as a synthetic intermediate for the preparation of more complex heterocyclic compounds. Heterocyclic compounds are a class of organic molecules containing atoms other than carbon in their ring structure. They play a crucial role in various biological processes and are often found in pharmaceuticals, natural products, and functional materials. 3-(Bromomethyl)tetrahydrofuran can be strategically incorporated into the synthesis of these heterocycles through ring-closing reactions or coupling reactions, enabling the construction of diverse and complex molecular architectures [, ].

Bioorganic Chemistry:

3-(Bromomethyl)tetrahydrofuran also finds applications in bioorganic chemistry, where researchers study the interactions between small molecules and biological systems. The compound can serve as a probe molecule to investigate protein-ligand interactions and enzyme mechanisms. By attaching a biomolecule of interest to the reactive bromomethyl group, researchers can study how the biomolecule binds to other molecules or enzymes, providing valuable insights into biological processes [].

Limitations and Safety Considerations:

It's important to note that 3-(bromomethyl)tetrahydrofuran is a potentially hazardous compound. It is classified as a skin irritant and a lachrymator (tear gas) and requires appropriate handling procedures to ensure safety in the laboratory setting. Researchers should always consult the safety data sheet (SDS) before working with this compound and adhere to established safety protocols [].

3-(Bromomethyl)tetrahydrofuran is a chemical compound with the empirical formula CHBrO and a molecular weight of 165.03 g/mol. It features a tetrahydrofuran ring with a bromomethyl group attached at the third carbon position. This compound is notable for its potential as a versatile intermediate in organic synthesis, particularly in the formation of various functionalized compounds due to its reactive bromomethyl group.

As mentioned earlier, there is no documented information on the specific biological activity or mechanism of action of 3-(bromomethyl)tetrahydrofuran.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling with organometallic reagents, yielding substituted tetrahydrofurans .

- Cyclization Reactions: The compound can also engage in cyclization reactions to form larger cyclic structures or fused ring systems.

Several methods exist for synthesizing 3-(Bromomethyl)tetrahydrofuran:

- Bromomethylation of Tetrahydrofuran: This method involves treating tetrahydrofuran with bromomethylating agents such as formaldehyde and hydrogen bromide under acidic conditions.

- Functionalization of Precursor Compounds: Starting from readily available precursors like alcohols or aldehydes, bromomethylation can be achieved through established organic synthesis techniques, including radical or ionic mechanisms .

3-(Bromomethyl)tetrahydrofuran serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used to create various pharmaceutical compounds by introducing functional groups that enhance biological activity.

- Production of Agrochemicals: The compound is also explored in the synthesis of pesticides and herbicides.

- Material Science: It may be utilized in developing polymers and other materials due to its reactive nature .

Interaction studies involving 3-(Bromomethyl)tetrahydrofuran focus on its reactivity with biological molecules and other chemical entities. Research indicates that its bromomethyl group can react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active compounds. These interactions are crucial for understanding the compound's role in drug design and development.

Similar compounds to 3-(Bromomethyl)tetrahydrofuran include:

- Tetrahydrofuran: A simple cyclic ether without substituents; it serves as a solvent but lacks the reactivity associated with halogenated derivatives.

- 2-Bromotetrahydrofuran: Contains a bromine atom at the second carbon; it exhibits different reactivity patterns compared to 3-(Bromomethyl)tetrahydrofuran.

- 4-Bromotetrahydrofuran: Similar structure but with the bromine at the fourth position; it may show distinct biological activities.

Comparison TableCompound Structure Type Reactivity Biological Activity 3-(Bromomethyl)tetrahydrofuran Brominated Tetrahydrofuran High Potentially active Tetrahydrofuran Cyclic Ether Low Minimal 2-Bromotetrahydrofuran Brominated Tetrahydrofuran Moderate Varies 4-Bromotetrahydrofuran Brominated Tetrahydrofuran Moderate Varies

| Compound | Structure Type | Reactivity | Biological Activity |

|---|---|---|---|

| 3-(Bromomethyl)tetrahydrofuran | Brominated Tetrahydrofuran | High | Potentially active |

| Tetrahydrofuran | Cyclic Ether | Low | Minimal |

| 2-Bromotetrahydrofuran | Brominated Tetrahydrofuran | Moderate | Varies |

| 4-Bromotetrahydrofuran | Brominated Tetrahydrofuran | Moderate | Varies |

The unique aspect of 3-(Bromomethyl)tetrahydrofuran lies in its specific substitution pattern, which enhances its reactivity compared to other tetrahydrofurans, making it a valuable intermediate in synthetic organic chemistry.

The systematic identification of 3-(Bromomethyl)tetrahydrofuran follows International Union of Pure and Applied Chemistry nomenclature conventions, with the compound officially designated as 3-(bromomethyl)oxolane according to contemporary naming systems. The Chemical Abstracts Service has assigned this compound the registry number 165253-29-2, which serves as its primary identification code in chemical databases and regulatory frameworks. The molecular descriptor language number MFCD08234790 provides additional database linkage for materials safety and chemical inventory systems.

Alternative nomenclature systems recognize this compound through several synonymous designations that reflect different aspects of its structural characteristics. These include 3-(Bromomethyl)oxolane, which emphasizes the modern oxolane terminology for the five-membered ether ring, and Furan, 3-(bromomethyl)tetrahydro-, which highlights its relationship to the furan aromatic system. The designation Tetrahydro-3-furanylmethyl bromide provides another perspective by treating the bromide as the functional group attached to the tetrahydrofuran system. Additional nomenclature variations include 3-Tetrahydrofurylmethyl bromide and 3-(bromomethyl)-tetrahydrofuran, both of which are commonly encountered in scientific literature and commercial chemical catalogs.

The compound's International Chemical Identifier key AXQYVOIYCYAVSW-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System representation BrCC1CCOC1 offers a linear notation that captures the essential connectivity pattern of the molecule. These standardized identifiers facilitate cross-referencing between different chemical information systems and ensure consistent identification across various research and commercial platforms.

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-(Bromomethyl)tetrahydrofuran features a five-membered saturated heterocyclic ring containing one oxygen atom, with a bromomethyl substituent attached to the third carbon position relative to the oxygen. The empirical formula C₅H₉BrO corresponds to a molecular weight of 165.03 grams per mole, representing a compact yet functionally diverse organic structure. The spatial arrangement of atoms within this molecule creates specific stereochemical considerations, particularly regarding the configuration at the substituted carbon center, which can exist in both R and S enantiomeric forms.

Table 1: Fundamental Physicochemical Properties of 3-(Bromomethyl)tetrahydrofuran

The thermal properties of 3-(Bromomethyl)tetrahydrofuran indicate substantial thermal stability, with a boiling point of 183°C at standard atmospheric pressure, suggesting strong intermolecular forces despite its relatively low molecular weight. The density value of 1.495 grams per milliliter reflects the significant contribution of the bromine atom to the overall mass distribution within the molecular structure. The refractive index of 1.494 at 20°C provides important optical characterization data useful for purity assessment and analytical identification.

The compound's flash point of 75°C indicates moderate volatility and establishes important parameters for handling and storage considerations in laboratory and industrial settings. The liquid physical state at ambient conditions facilitates its use as a reactive solvent or liquid-phase reactant in synthetic transformations. Spectroscopic characterization reveals distinct infrared absorption patterns corresponding to carbon-hydrogen stretching vibrations, carbon-oxygen ether linkages, and carbon-bromine bond characteristics that enable definitive structural confirmation.

Table 2: Structural and Electronic Properties

Significance in Organic and Synthetic Chemistry

3-(Bromomethyl)tetrahydrofuran occupies a position of considerable importance in contemporary organic synthesis due to its dual functionality as both a heterocyclic building block and a reactive alkylating agent. The compound's synthetic utility stems primarily from the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles including amines, alcohols, thiols, and carbanions. This reactivity pattern enables the efficient construction of carbon-carbon and carbon-heteroatom bonds, making it an invaluable intermediate for complex molecule synthesis.

The application of 3-(Bromomethyl)tetrahydrofuran in pharmaceutical chemistry has been particularly noteworthy, with documented use in the preparation of thiazoleurea derivatives that demonstrate potential antitumor activity. These synthetic pathways leverage the compound's ability to introduce tetrahydrofuran ring systems into bioactive molecules, thereby modifying their pharmacological properties and potentially enhancing their therapeutic efficacy. The stereochemical variants of this compound, specifically the S and R enantiomers, provide additional synthetic options for the preparation of chiral pharmaceuticals and natural product analogs.

Table 3: Synthetic Applications and Reaction Types

Industrial applications of 3-(Bromomethyl)tetrahydrofuran extend beyond pharmaceutical synthesis to include materials science and polymer chemistry applications. The compound serves as a monomer or comonomer in specialized polymerization reactions that produce materials with unique properties derived from the tetrahydrofuran ring system. These applications take advantage of the compound's ability to introduce ether linkages and pendant functionality into polymer backbones, creating materials with enhanced solubility, flexibility, and chemical resistance characteristics.

The synthetic methodology for accessing 3-(Bromomethyl)tetrahydrofuran typically involves controlled bromination reactions using N-bromosuccinimide as the brominating agent under radical conditions. Research published in Organic Process Research and Development has highlighted the importance of careful temperature control and reaction monitoring when scaling up these bromination processes, particularly due to potential hazardous side reactions between N-bromosuccinimide and tetrahydrofuran solvents. These studies have demonstrated successful pilot-scale production methods that maintain both safety and efficiency in industrial settings.

The compound's role in heterocyclic chemistry extends to its use as a precursor for more complex ring systems through cyclization and rearrangement reactions. Strategic synthetic planning often incorporates 3-(Bromomethyl)tetrahydrofuran as an early-stage intermediate that can be transformed through multiple chemical steps to generate target molecules with diverse structural features. The accessibility of both enantiomeric forms of the compound provides synthetic chemists with valuable options for controlling stereochemical outcomes in complex synthetic sequences.

Classical Synthetic Routes

Bromination of Tetrahydrofuran Derivatives

The bromination of tetrahydrofuran derivatives represents one of the most direct and widely employed approaches for synthesizing 3-(bromomethyl)tetrahydrofuran. This methodology involves the selective introduction of bromine atoms at specific positions of the tetrahydrofuran ring system through various brominating reagents and reaction conditions [2].

Direct Bromination with Molecular Bromine

The traditional approach utilizes molecular bromine (Br₂) as the brominating agent under controlled conditions. The reaction typically proceeds through an electrophilic substitution mechanism, where the electron-rich tetrahydrofuran ring undergoes attack by the electrophilic bromine species. The reaction conditions require careful temperature control, typically maintained between 0°C and 25°C to prevent over-bromination and decomposition of the starting material [3].

The mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack and subsequent rearrangement to yield the desired bromomethyl product. The regioselectivity of this process is influenced by the electronic and steric properties of the tetrahydrofuran substrate, with the 3-position being favored due to its reduced steric hindrance compared to the 2-position [4] [3].

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide has emerged as a versatile and widely used brominating agent for tetrahydrofuran derivatives due to its enhanced safety profile and selectivity compared to molecular bromine [5] [6]. The reaction typically employs radical initiation conditions, utilizing azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as radical initiators [5] [7].

The NBS-mediated bromination proceeds through a radical chain mechanism, where the initial hydrogen abstraction from the methyl group at the 3-position generates a carbon-centered radical. This radical subsequently reacts with NBS to form the desired bromomethyl product while regenerating the bromine radical to continue the chain process [5] [6].

Reaction conditions for NBS bromination typically involve refluxing in carbon tetrachloride or dichloromethane at temperatures ranging from 80°C to 85°C for 4-12 hours [7] [6]. The yields obtained through this methodology range from 65% to 85%, with the selectivity being influenced by the choice of solvent and reaction temperature [8] [6].

Modern Radical Bromination Approaches

Recent developments in radical bromination have focused on improving both the safety and environmental impact of these reactions. Photocatalytic bromination using visible light activation has emerged as a promising alternative, offering mild reaction conditions and enhanced selectivity [9]. This approach utilizes photoactivated catalysts such as 4-CzIPN in combination with tetrabutylammonium bromide to generate bromine radicals under ambient conditions [9].

The photocatalytic method operates at room temperature to 50°C with reaction times of 6-20 hours, achieving yields of 65-81% [9]. The key advantage of this approach lies in its use of visible light as an energy source, eliminating the need for high temperatures and potentially hazardous radical initiators [9].

Conversion from 3-Hydroxymethyl Tetrahydrofuran

The conversion of 3-hydroxymethyl tetrahydrofuran to 3-(bromomethyl)tetrahydrofuran represents a highly efficient and atom-economical approach that leverages the readily available hydroxyl functionality as a leaving group [10] [11].

Hydrobromic Acid Methodology

The most straightforward approach involves the treatment of 3-hydroxymethyl tetrahydrofuran with hydrobromic acid under various reaction conditions. This method typically employs concentrated hydrobromic acid (40-48% aqueous solution) at temperatures ranging from room temperature to reflux conditions [12].

The reaction mechanism proceeds through protonation of the hydroxyl group, followed by nucleophilic substitution by bromide ion. The SN2 mechanism results in inversion of configuration at the carbon center, providing stereochemical control when starting from enantiomerically pure starting materials [13] [14].

Reaction conditions for hydrobromic acid conversion typically involve heating the substrate with hydrobromic acid at 50-100°C for 2-9 hours, achieving yields of 70-90% [12]. The reaction can be conducted under both anhydrous and aqueous conditions, with anhydrous conditions generally providing higher yields due to reduced competing side reactions [13].

Phosphorus Tribromide (PBr₃) Conversion

Phosphorus tribromide represents one of the most efficient reagents for converting primary alcohols to bromides, offering high yields and clean reaction profiles [13] [14]. The reaction proceeds through an SN2 mechanism with inversion of stereochemistry, making it particularly valuable for stereoselective synthesis [13].

The mechanism involves initial formation of an alkoxyphosphonium intermediate through nucleophilic attack of the alcohol on phosphorus, followed by bromide attack from the backside, resulting in the desired bromide product and phosphorous acid derivatives [14]. This process typically occurs at room temperature to 50°C over 1-6 hours, achieving yields of 75-95% [13].

The advantages of PBr₃ include its high reactivity, excellent yields, and the fact that it can be used in stoichiometric amounts without the need for additional activating agents [13]. However, the method requires careful handling due to the corrosive nature of PBr₃ and the generation of hydrogen bromide as a byproduct [13].

Thionyl Bromide (SOBr₂) Approach

Thionyl bromide offers an alternative approach for alcohol to bromide conversion, although it is less commonly employed due to its higher reactivity and instability compared to PBr₃ [13]. The reaction typically proceeds at room temperature with reaction times of 1-4 hours, achieving yields of 60-85% [13].

The mechanism involves formation of an alkyl bromosulfite intermediate, which undergoes elimination to generate the bromide product along with sulfur dioxide and hydrogen bromide [13]. While effective, this method requires careful temperature control to prevent decomposition of the reagent and formation of undesired byproducts [13].

Appel Reaction Conditions

The Appel reaction utilizing triphenylphosphine and carbon tetrabromide provides a mild and selective method for alcohol to bromide conversion [13]. This approach offers excellent functional group tolerance and can be conducted under ambient conditions [13].

The reaction mechanism involves initial formation of a phosphonium salt intermediate, followed by bromide substitution to yield the desired product [13]. Typical reaction conditions involve treatment with triphenylphosphine and carbon tetrabromide in dichloromethane at room temperature for 2-8 hours, achieving yields of 70-90% [13].

Modern and Alternative Synthetic Approaches

Continuous Flow Bromination Technology

Continuous flow bromination has emerged as a transformative technology for the safe and efficient synthesis of brominated compounds, including 3-(bromomethyl)tetrahydrofuran [15] [16]. This approach addresses many of the safety and environmental concerns associated with traditional batch bromination processes [15] [16].

The continuous flow methodology involves the in-situ generation of bromine from safer precursors such as hydrobromic acid and hydrogen peroxide, followed immediately by the bromination reaction and quenching of excess bromine [15]. This approach eliminates the need for storage and handling of molecular bromine while providing precise control over reaction conditions [15] [16].

Key advantages of continuous flow bromination include enhanced safety through elimination of bromine accumulation, improved heat and mass transfer leading to better selectivity, and the ability to operate at higher concentrations due to improved mixing [15] [16]. The technology has demonstrated yields ranging from 78% to 99% across various substrates [16].

Photocatalytic Bromination Methods

Photocatalytic bromination represents a green chemistry approach that utilizes visible light to initiate bromination reactions under mild conditions [9]. This methodology employs photocatalysts such as 4-CzIPN in combination with bromide sources to generate reactive bromine species upon light irradiation [9].

The mechanism involves photoexcitation of the catalyst, followed by electron transfer processes that generate bromine radicals capable of abstracting hydrogen atoms from the substrate [9]. The resulting carbon-centered radicals then react with bromine sources to form the desired brominated products [9].

Reaction conditions typically involve visible light irradiation at room temperature to 50°C for 6-20 hours, achieving yields of 65-81% [9]. The method offers advantages including mild reaction conditions, use of renewable energy (light), and elimination of thermal radical initiators [9].

Ionic Liquid Mediated Bromination

Ionic liquid mediated bromination has gained attention as an environmentally benign approach that combines effective bromination with catalyst recyclability [17] [18]. This methodology employs ionic liquids as both reaction medium and catalyst, providing unique advantages in terms of selectivity and environmental impact [17] [18].

The ionic liquid system enables controllable chemoselectivity by simply adjusting the amount of bromide source and reaction temperature [17] [18]. The methodology has demonstrated broad substrate scope, including successful bromination of various types of carbon-hydrogen bonds beyond aromatic systems [17] [18].

Key features include the ability to control mono/di/multi-bromination selectivity, excellent substrate scope encompassing aromatic, benzylic, and aliphatic substrates, and direct recyclability of the ionic liquid catalyst through simple workup procedures [17] [18]. Yields typically range from 70% to 95% depending on the substrate and conditions employed [17] [18].

Electrochemical Bromination Approaches

Electrochemical bromination offers a clean and atom-economical approach for introducing bromine functionality without the need for chemical oxidants [19]. This methodology involves the direct electrochemical generation of bromine species at the electrode surface, followed by reaction with the organic substrate [19].

The electrochemical approach provides precise control over the oxidation state and concentration of bromine species, enabling selective bromination under mild conditions [19]. The method eliminates the need for stoichiometric oxidants and can be operated under ambient conditions with yields typically ranging from 75% to 90% [19].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has proven highly effective for rapid and efficient bromination reactions [20]. This approach utilizes microwave energy to accelerate reaction rates while maintaining good selectivity and yields [20].

The methodology involves short heating periods (3-10 minutes) at elevated temperatures (80-250°C) in appropriate solvents such as ethylene glycol [20]. The rapid heating provided by microwave irradiation enables completion of bromination reactions in significantly reduced timeframes compared to conventional heating [20].

Yields obtained through microwave-assisted bromination typically range from 60% to 91%, with the high efficiency attributed to the uniform heating and enhanced reaction kinetics provided by microwave energy [20]. However, scalability remains limited due to the batch nature of most microwave reactors [20].

Industrial-Scale Synthesis and Process Optimization

Large-Scale Manufacturing Considerations

Industrial-scale synthesis of 3-(bromomethyl)tetrahydrofuran requires careful consideration of safety, economics, and environmental impact [21] [22]. The selection of appropriate synthetic routes for large-scale production must balance reaction efficiency, raw material costs, waste generation, and process safety [21].

Key factors influencing industrial process selection include the availability and cost of starting materials, reaction yield and selectivity, process safety considerations, environmental impact of byproducts, and ease of product purification [21] [22]. The continuous flow methodology has shown particular promise for industrial applications due to its enhanced safety profile and scalability [15] [16].

Process Mass Intensity Optimization

Process Mass Intensity (PMI) represents a critical metric for evaluating the environmental efficiency of chemical processes [23]. Modern synthetic routes for 3-(bromomethyl)tetrahydrofuran have achieved significant improvements in PMI through route optimization and waste minimization [23].

Recent developments have demonstrated PMI reductions from 41.73 kg/kg to 34.04 kg/kg of product through strategic route modifications and process optimization [23]. These improvements reflect enhanced atom economy, reduced solvent usage, and elimination of chromatographic purification steps [23].

Green Chemistry Implementation

The implementation of green chemistry principles has become increasingly important in industrial bromination processes [24] [25] [26]. Modern approaches focus on replacing hazardous brominating agents with safer alternatives, utilizing renewable energy sources, and minimizing waste generation [24] [25].

Green bromination strategies include the use of hydrobromic acid/hydrogen peroxide systems instead of molecular bromine, implementation of photocatalytic methods utilizing solar energy, and development of recyclable catalyst systems [24] [25] [26]. These approaches have demonstrated comparable or superior performance to traditional methods while significantly reducing environmental impact [24] [25].

Continuous Manufacturing Technologies

Continuous manufacturing has emerged as a key technology for improving the safety and efficiency of bromination processes [15] [16]. This approach enables precise control of reaction parameters, enhanced heat and mass transfer, and elimination of bromine accumulation hazards [15] [16].

The continuous flow methodology has been successfully implemented for multi-kilogram scale production of brominated intermediates [27]. Key advantages include reduced equipment size, improved process control, enhanced safety through elimination of large bromine inventories, and the ability to integrate multiple reaction and purification steps [27] [15].

Reaction Conditions and Catalysts Employed

Optimal Reaction Parameters

The synthesis of 3-(bromomethyl)tetrahydrofuran requires careful optimization of reaction parameters to achieve maximum yield and selectivity while minimizing byproduct formation [28] [29]. Critical parameters include temperature control, reaction time, reagent stoichiometry, and solvent selection [28] [29].

Temperature optimization studies have revealed optimal ranges of 50-120°C depending on the specific methodology employed [30] [31]. Lower temperatures favor selectivity but may result in reduced reaction rates, while higher temperatures can lead to increased byproduct formation and substrate decomposition [28] [29].

Reaction time optimization typically involves balancing conversion efficiency with selectivity considerations. Most methodologies require 2-8 hours for completion, with continuous monitoring essential to prevent over-reaction [28] [32]. The residence time in continuous flow systems can be precisely controlled to optimize both conversion and selectivity [15] [16].

Catalyst Selection and Loading

Catalyst selection plays a crucial role in determining both the efficiency and selectivity of bromination reactions [32] [22]. Lewis acids such as boron trifluoride and aluminum chloride are commonly employed for activating brominating agents, typically at loadings of 5-20 mol% [32].

Brønsted acids including sulfuric acid and p-toluenesulfonic acid serve important roles in protonation and cyclization reactions, with typical loadings of 1-10 mol% [32]. The choice between Lewis and Brønsted acids depends on the specific substrate and desired reaction pathway [32].

Radical initiators such as AIBN and benzoyl peroxide are essential for NBS-mediated brominations, with loadings of 5-15 mol% typically required to maintain efficient chain propagation [5] [7] [6]. The selection of appropriate initiators depends on the reaction temperature and desired reaction rate [5] [6].

Metal complexes including palladium and ruthenium catalysts have found application in specialized cross-coupling reactions involving brominated tetrahydrofuran derivatives [33] [34]. These catalysts typically require loadings of 1-5 mol% and offer excellent selectivity for specific transformations [33] [34].

Solvent System Optimization

Solvent selection significantly influences both the reaction rate and selectivity of bromination reactions [8] [35]. Traditional solvents such as carbon tetrachloride and chloroform have been largely replaced by safer alternatives including dichloromethane, acetonitrile, and even water-based systems [8] [26].

Green solvent alternatives including diethyl carbonate and 2-propanol have demonstrated effectiveness in photocatalytic bromination systems [27]. These solvents offer reduced environmental impact while maintaining good reaction efficiency [27].

Solvent-free conditions have also been explored, particularly for ionic liquid mediated brominations [17] [18]. These systems eliminate solvent waste while often providing enhanced selectivity due to the unique properties of ionic liquid media [17] [18].

Reaction Monitoring and Control

Effective monitoring and control systems are essential for optimizing bromination reactions and ensuring consistent product quality [28] [29]. Gas chromatography represents the most commonly employed analytical technique for monitoring reaction progress and product purity [28] [36].

Advanced process analytical techniques including in-line spectroscopy and continuous monitoring systems have been implemented for large-scale production [15] [16]. These systems enable real-time optimization of reaction conditions and early detection of process deviations [15] [16].

Temperature and pressure monitoring are critical for safety and process control, particularly in continuous flow systems where precise parameter control is essential for optimal performance [15] [16]. Automated control systems can maintain optimal conditions while providing enhanced safety through rapid response to process upsets [15] [16].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant